molecular formula C24H23N5O2S2 B12005158 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B12005158
M. Wt: 477.6 g/mol
InChI Key: CTHYWSACYRUYLD-MFKUBSTISA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring is usually synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with the triazole intermediate.

    Condensation with Hydrazide: The final step involves the condensation of the sulfanyl-triazole intermediate with the hydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has been investigated for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Agriculture: It has been studied for its herbicidal and pesticidal properties, offering a potential alternative to traditional agrochemicals.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the ethoxyphenyl and methylthiophenyl groups, which confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C24H23N5O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5O2S2/c1-3-31-20-12-10-19(11-13-20)29-23(18-7-5-4-6-8-18)27-28-24(29)32-16-22(30)26-25-15-21-14-9-17(2)33-21/h4-15H,3,16H2,1-2H3,(H,26,30)/b25-15+

InChI Key

CTHYWSACYRUYLD-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(S3)C)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

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